molecular formula C14H13N3O3S2 B2993895 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide CAS No. 2034262-83-2

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

Cat. No. B2993895
CAS RN: 2034262-83-2
M. Wt: 335.4
InChI Key: ZNMQZRXYXPDUNN-UHFFFAOYSA-N
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Description

Furan and thiophene are both heterocyclic compounds, which means they are cyclic compounds that contain atoms of at least two different elements . Furan has a five-membered ring with four carbon atoms and one oxygen atom . Thiophene also has a five-membered ring, but with four carbon atoms and one sulfur atom .


Molecular Structure Analysis

The molecular structure of furan and thiophene rings are planar, which means all the atoms in these rings lie in the same plane . This planarity is a characteristic feature of aromatic compounds, which also include benzene .


Chemical Reactions Analysis

Furan and thiophene rings can undergo a variety of chemical reactions. For example, thiophenes can undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Furan and thiophene are both colorless liquids with a benzene-like odor . They are also aromatic compounds, which means they have a cyclic, planar structure with delocalized π electrons .

Scientific Research Applications

Chemical Synthesis and Reactivity

Research on related furan and thiophene derivatives has shown that these compounds can undergo various chemical reactions to produce new derivatives with potential biological activities. For instance, the reaction of ethyl 5-methyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylate with bases has been studied, leading to the formation of different furan derivatives through the opening of the 1,2,3-thiadiazole ring or formation of thioamides (Remizov et al., 2019). Additionally, the synthesis and reactivity of 2-(furan-2-yl)benzo[e][1,3]benzothiazole have been explored, highlighting the chemical versatility of furan-containing compounds (Aleksandrov & El’chaninov, 2017).

Antimicrobial and Antitumor Activity

Certain furan and thiophene derivatives have demonstrated significant biological activities. For example, a study on furanfurin and thiophenfurin, analogues of tiazofurin, revealed their potential antitumor activities and interactions with inosine monophosphate dehydrogenase, suggesting their use in cancer treatment (Franchetti et al., 1995). Another study focused on the synthesis and antimicrobial activity of naphtho[2,1-b]furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones, showing promising results against various microorganisms (Ravindra et al., 2008).

Analytical and Spectral Studies

Analytical and spectral studies of furan ring-containing organic ligands have been conducted to understand their structural and chelating properties. One such study focused on the synthesis and characterization of furan ring-containing organic ligands and their metal complexes, highlighting their potential antimicrobial activities (Patel, 2020).

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For instance, some furan and thiophene derivatives have been found to inhibit tyrosinase, an enzyme involved in melanin synthesis .

Future Directions

The future directions would depend on the specific applications of the compound. Furan and thiophene derivatives have potential applications in various fields, including pharmaceuticals and materials science .

properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-4-methylthiadiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-9-12(22-17-16-9)13(18)15-8-14(19,10-4-2-6-20-10)11-5-3-7-21-11/h2-7,19H,8H2,1H3,(H,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNMQZRXYXPDUNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SN=N1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide

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